2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide
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Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone ring fused with a phenyl group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using phenyl halides or phenylboronic acids in the presence of suitable catalysts.
Attachment of the Butanamide Moiety: The butanamide moiety can be attached through amide bond formation reactions, typically using carboxylic acid derivatives and amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridazinone rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and inhibiting their catalytic activity.
Modulating Receptor Function: Interacting with receptors on cell surfaces and altering their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-3-(4-fluorophenyl)pyridazin-1-yl)butanoic acid: A similar compound with a fluorophenyl group instead of a phenyl group.
2-(6-oxo-3-(4-methylphenyl)pyridazin-1-yl)butanoic acid: A similar compound with a methylphenyl group.
Uniqueness
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylbutanamide is unique due to its specific combination of a pyridazinone core, phenyl group, and butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylbutanamide |
InChI |
InChI=1S/C20H19N3O2/c1-2-18(20(25)21-16-11-7-4-8-12-16)23-19(24)14-13-17(22-23)15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,21,25) |
InChI Key |
OACJZJHAVPEQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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